molecular formula C13H18N2O2 B14830273 Tert-butyl N-(8-aminocuban-1-YL)carbamate

Tert-butyl N-(8-aminocuban-1-YL)carbamate

Cat. No.: B14830273
M. Wt: 234.29 g/mol
InChI Key: RNONVGIQZSELHP-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-aminocuban-1-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group and an aminocuban moiety, making it a unique and interesting molecule for various applications in scientific research.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl N-(2-aminocuban-1-yl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-11(2,3)17-10(16)15-13-8-5-4-6(8)12(13,14)7(4)9(5)13/h4-9H,14H2,1-3H3,(H,15,16)

InChI Key

RNONVGIQZSELHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(8-aminocuban-1-YL)carbamate typically involves the reaction of 8-aminocuban-1-ylamine with di-tert-butyl dicarbonate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine or sodium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-(8-aminocuban-1-YL)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(8-aminocuban-1-YL)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

    N-Boc-protected amines: Widely used in peptide synthesis and organic chemistry.

    Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines.

Uniqueness: Tert-butyl N-(8-aminocuban-1-YL)carbamate is unique due to the presence of the aminocuban moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where traditional protecting groups may not be suitable.

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